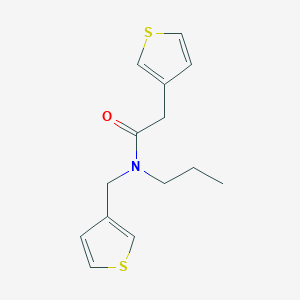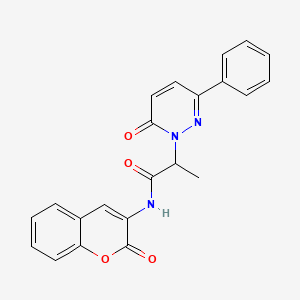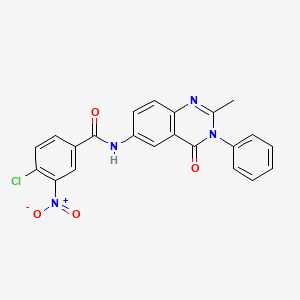
4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules, making it a subject of interest for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Quinazolinone Core: This step often involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.
Nitration and Chlorination: The nitro and chloro groups are typically introduced through nitration and chlorination reactions, respectively, using reagents such as nitric acid and thionyl chloride.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the quinazolinone derivative with 3-nitrobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid, or sodium borohydride.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with a quinazolinone core are often studied for their potential as enzyme inhibitors, receptor antagonists, or agonists. This compound could be investigated for its interactions with biological targets such as kinases or G-protein coupled receptors.
Medicine
Medicinally, derivatives of quinazolinone have shown promise in treating diseases such as cancer, inflammation, and bacterial infections. This compound could be explored for its pharmacological properties, including its ability to inhibit specific enzymes or modulate signaling pathways.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features could impart desirable characteristics like thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-benzamide: Lacks the nitro group, which could affect its reactivity and biological activity.
4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-aminobenzamide: Contains an amino group instead of a nitro group, potentially altering its chemical properties and applications.
4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-methoxybenzamide: Features a methoxy group, which could influence its solubility and interaction with biological targets.
Uniqueness
The presence of both a nitro group and a chloro group in 4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide makes it unique compared to its analogs
Properties
IUPAC Name |
4-chloro-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c1-13-24-19-10-8-15(12-17(19)22(29)26(13)16-5-3-2-4-6-16)25-21(28)14-7-9-18(23)20(11-14)27(30)31/h2-12H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVJSZXYCKIXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
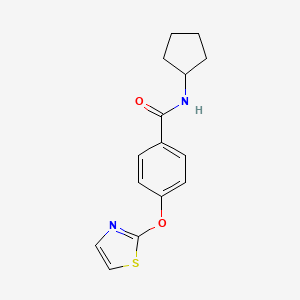
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2645983.png)

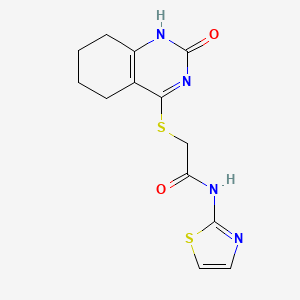
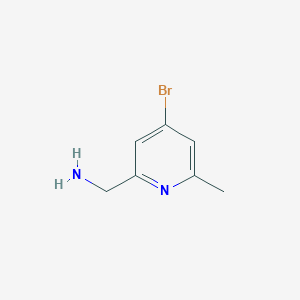
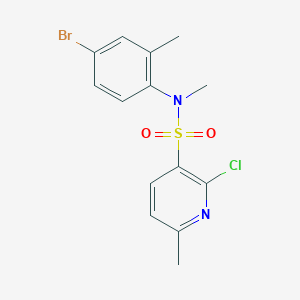
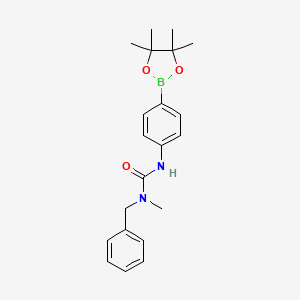
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2645993.png)
![1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea](/img/structure/B2645994.png)
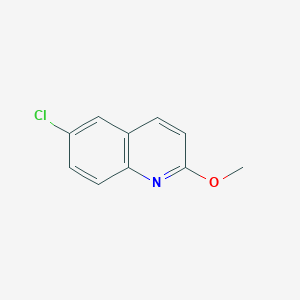
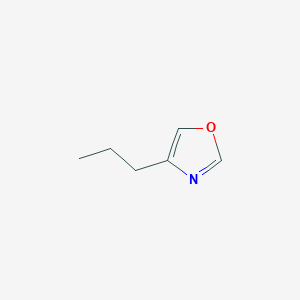
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2645998.png)
